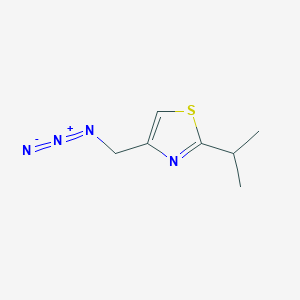

4-(Azidomethyl)-2-(1-methylethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFBPLILRQLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(Azidomethyl)-2-(1-methylethyl)thiazole

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for obtaining 4-(azidomethyl)-2-(1-methylethyl)thiazole, a heterocyclic building block of significant interest for researchers in medicinal chemistry and drug development. The azidomethyl functionality serves as a versatile precursor for various nitrogen-containing moieties, including primary amines via reduction and triazoles through cycloaddition reactions. This document details two primary, field-proven synthetic strategies commencing from simple, commercially available starting materials. The core of these methodologies involves the construction of the 2-isopropylthiazole skeleton, followed by the strategic introduction of the azide group. We will explore a robust route via a halomethyl intermediate and an alternative pathway proceeding through a hydroxymethyl intermediate. This guide presents detailed, step-by-step experimental protocols, comparative data, mechanistic insights, and logical workflow diagrams to ensure scientific integrity and facilitate the successful replication and optimization of these syntheses in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound is most efficiently approached by first constructing the core 2-isopropyl-4-methyl-substituted thiazole ring, followed by functional group manipulation at the 4-position methyl group to introduce the azide. Two logical and effective strategies are predominant:

-

The Halomethyl Pathway: This is arguably the most direct route. It involves the initial synthesis of a 4-(halomethyl)-2-isopropylthiazole intermediate, which then undergoes a direct nucleophilic substitution with an azide salt.

-

The Hydroxymethyl Pathway: This alternative route first generates 2-isopropyl-4-(hydroxymethyl)thiazole. The hydroxyl group, a poor leaving group, must then be activated for subsequent conversion to the azide, either through a two-step process (conversion to a halide) or a one-step process (e.g., Mitsunobu reaction).

The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis for the key intermediate.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Adapted from patent literature describing the synthesis of a key Ritonavir intermediate.[1][2]

-

Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-methylpropanethioamide (20.6 g, 0.2 mol) and acetone (200 mL). Stir until the thioamide is fully dissolved.

-

Reagent Addition: Add 1,3-dichloroacetone (25.4 g, 0.2 mol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt may form. Concentrate the mixture under reduced pressure to remove the acetone.

-

Isolation: The resulting crude solid or oil is 4-(chloromethyl)-2-isopropylthiazole, often as its hydrochloride salt. It can be triturated with diethyl ether, filtered, and dried. This intermediate is often used in the next step without extensive purification. A patent describes obtaining the hydrochloride salt with a yield of approximately 80-85%. [2]

Step 1B: Nucleophilic Substitution to form 4-(Azidomethyl)-2-isopropylthiazole

With the reactive chloromethyl group in place, the final step is a straightforward SN2 reaction. The azide ion (N₃⁻) is an excellent nucleophile and readily displaces the chloride. [3] Causality of Experimental Choices:

-

Reagent: Sodium azide (NaN₃) is an inexpensive and highly effective source of the azide nucleophile.

-

Solvent: A polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) is ideal. These solvents solvate the sodium cation but not the azide anion, enhancing its nucleophilicity and accelerating the SN2 reaction.

-

Temperature: Gentle heating (e.g., 50-60 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant side reactions. [4][5] Experimental Protocol: Synthesis of 4-(Azidomethyl)-2-isopropylthiazole

-

Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the crude 4-(chloromethyl)-2-isopropylthiazole (e.g., 17.5 g, ~0.1 mol, assuming free base) in 100 mL of anhydrous DMF.

-

Reagent Addition: Add sodium azide (NaN₃) (7.8 g, 0.12 mol, 1.2 equivalents) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into 400 mL of cold water and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product as an oil.

Pathway 2: The Hydroxymethyl Route (Alternative)

This pathway avoids the use of the highly reactive 1,3-dichloroacetone, replacing it with a precursor that leads to a 4-(hydroxymethyl) group. This alcohol intermediate must then be converted to the azide.

Step 2A: Synthesis of 2-Isopropyl-4-(hydroxymethyl)thiazole

A patented method describes the synthesis of this intermediate from 2-methylpropanethioamide and a halogenated derivative of a protected dihydroxyacetone equivalent. [1] Experimental Protocol: Synthesis of 2-Isopropyl-4-(hydroxymethyl)thiazole

Adapted from CN104557763A.[1]

-

Step i (Precursor Synthesis): 2,2-dimethyl-4-methylene-1,3-dioxane is reacted with a halogenating agent (e.g., NBS) to form an intermediate.

-

Step ii (Hantzsch Condensation): This intermediate is then condensed with 2-methylpropanethioamide in a suitable solvent to generate 2-isopropyl-4-hydroxymethylthiazole. The patent reports a yield of 85% for this condensation step. [1]

Step 2B: Conversion of Alcohol to Azide

The hydroxyl group must be converted into a good leaving group. This can be achieved in two ways.

Method A: Two-Step Halogenation and Substitution

This method first converts the alcohol to a chloride, which then proceeds as in Pathway 1.

-

Chlorination: The alcohol (1 equivalent) is dissolved in dichloromethane (DCM) and cooled to 0-5 °C. Thionyl chloride (SOCl₂) (1.1 equivalents) is added dropwise. [1]The reaction is stirred overnight at room temperature. After work-up, 4-(chloromethyl)-2-isopropylthiazole is obtained in high yield (>95%). [1]2. Azide Substitution: The resulting chloromethyl compound is then treated with sodium azide as described in Step 1B .

Method B: One-Step Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of a primary alcohol to an azide in a single step with inversion of configuration (though irrelevant here). [6][7]It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD), with an azide source such as diphenylphosphoryl azide (DPPA).

Causality of Experimental Choices:

-

Reagents: PPh₃ and DIAD form a reactive phosphonium salt intermediate with the alcohol, activating the hydroxyl group as a good leaving group. [8]DPPA serves as a safe and effective source of the azide nucleophile.

-

Solvent: Anhydrous THF is the most common solvent as it is relatively non-polar and aprotic, and effectively solubilizes the reagents. [9]* Temperature: The initial addition is performed at 0 °C to control the exothermic reaction between PPh₃ and DIAD. The reaction is then allowed to warm to room temperature. [6][9]

Figure 3: Simplified mechanism of the Mitsunobu reaction for azide synthesis.

Experimental Protocol: Mitsunobu Conversion to Azide

-

Reaction Setup: To a flame-dried flask under nitrogen, add 2-isopropyl-4-(hydroxymethyl)thiazole (1 equivalent), triphenylphosphine (1.5 equivalents), and anhydrous THF (10 volumes).

-

Reagent Addition: Add diphenylphosphoryl azide (DPPA) (1.5 equivalents). Cool the stirred solution to 0 °C in an ice bath.

-

DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor by TLC.

-

Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The main challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct. Purification is typically achieved by column chromatography on silica gel.

Data Summary & Comparison

| Step | Pathway | Starting Materials | Key Reagents | Typical Yield | Notes |

| Intermediate Synthesis | 1 (Halomethyl) | 2-Methylpropanethioamide, 1,3-Dichloroacetone | Acetone (solvent) | 80-85% [2] | Direct, robust, but uses a reactive halo-ketone. |

| Intermediate Synthesis | 2 (Hydroxymethyl) | 2-Methylpropanethioamide, Dioxane derivative | NBS, etc. | ~85% [1] | Milder conditions, avoids 1,3-dichloroacetone. |

| Azide Formation | 1 (from Halide) | 4-(Chloromethyl)-2-isopropylthiazole | NaN₃, DMF | Good to Excellent | Standard SN2; requires handling of toxic azide. |

| Azide Formation | 2 (from Alcohol) | 2-Isopropyl-4-(hydroxymethyl)thiazole | PPh₃, DIAD, DPPA | Good | One-pot conversion; purification can be challenging due to byproducts. |

Safety and Handling Precautions

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Do not allow contact with acid, as it will generate highly toxic and explosive hydrazoic acid (HN₃). All manipulations must be performed in a fume hood with appropriate PPE.

-

Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water. Must be handled in a fume hood.

-

Azodicarboxylates (DIAD/DEAD): These are potential contact explosives and should be handled with care.

-

Organic Azides: The final product, an organic azide, should be handled with care. While low molecular weight azides can be explosive, larger molecules are generally more stable. Avoid heating the purified product to high temperatures unnecessarily.

Conclusion

The synthesis of this compound can be accomplished efficiently through several reliable routes. The Halomethyl Pathway represents the most direct and industrially relevant approach, leveraging the well-established Hantzsch thiazole synthesis to create a reactive chloromethyl intermediate that is readily converted to the target azide. The Hydroxymethyl Pathway offers a valuable alternative, particularly when avoiding highly reactive alkylating agents like 1,3-dichloroacetone is desirable. The one-pot Mitsunobu reaction is an elegant method for the final conversion in this pathway, though it may present purification challenges on a large scale. The choice of synthesis will ultimately be guided by project-specific requirements, including scale, cost, and safety considerations.

References

-

PrepChem.com. Synthesis of C. 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole. Available at: [Link]

- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

- Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

-

Wikipedia. Mitsunobu reaction. Available at: [Link]

-

PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

-

Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Available at: [Link]

-

Beilstein Journals. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Available at: [Link]

-

PMC. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Available at: [Link]

Sources

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]

- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. organic-synthesis.com [organic-synthesis.com]

Chemical properties of 4-(Azidomethyl)-2-(1-methylethyl)thiazole

[1]

Compound Identity & Electronic Structure

This compound is a functionalized heteroaromatic scaffold combining a thiazole core with a reactive azide moiety.[1] It serves as a high-value intermediate in the synthesis of antiviral therapeutics (e.g., Ritonavir analogues) and as a "click-chemistry" building block for fragment-based drug discovery (FBDD).

| Property | Detail |

| IUPAC Name | 4-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole |

| Common Name | 4-(Azidomethyl)-2-isopropylthiazole |

| Molecular Formula | |

| Molecular Weight | 182.25 g/mol |

| Precursor CAS | 40516-57-2 (Chloromethyl derivative) |

| Electronic Character | Electron-deficient aromatic ring (Thiazole) with a nucleophilic/dipolar azide tail.[1][2][3] |

| C/N Ratio | 1.75 (Critical Safety Metric) |

Electronic Profile

The thiazole ring is

Critical Safety Protocol: Azide Handling

WARNING: EXPLOSION HAZARD This molecule has a Carbon-to-Nitrogen (C/N) ratio of 1.75 (7 Carbons / 4 Nitrogens).[1]

-

Rule of Six Violation: The "Rule of Six" states that organic azides are generally safe if

.[1] Here, -

Implication: This compound is energetic and potentially explosive.[1] It should never be distilled.[1]

Mandatory Safety Decision Tree

Caption: Safety decision matrix for energetic organic azides. Isolation of the solid is discouraged due to the low C/N ratio.

Synthesis Methodology

The synthesis is a classic

Reagents & Conditions

-

Substrate: 4-(Chloromethyl)-2-isopropylthiazole HCl (CAS 40516-57-2).[1]

-

Nucleophile: Sodium Azide (

) (1.2 - 1.5 equivalents).[1] -

Solvent: DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[1] Note: Avoid chlorinated solvents like DCM with sodium azide to prevent formation of explosive diazidomethane.[1]

-

Temperature: Ambient (

). Heating is rarely required and increases risk.[1]

Step-by-Step Protocol

-

Preparation: Dissolve 4-(chloromethyl)-2-isopropylthiazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Activation: If starting with the HCl salt, add 1.0 eq of

or DIPEA to neutralize the salt.[1] -

Azidation: CAREFULLY add Sodium Azide (1.2 eq) in small portions.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (stain with

or Phosphomolybdic Acid; azides are not UV active but the thiazole is). -

Workup: Dilute with water and extract into Ethyl Acetate. Wash organic layer with water (3x) to remove DMF and excess azide.[1]

-

Purification: DO NOT DISTILL. Evaporate solvent under reduced pressure at

. Use the crude oil immediately.

Reactivity & Applications

The versatility of 4-(Azidomethyl)-2-isopropylthiazole lies in its ability to serve as a "masked" amine or a click-chemistry handle.[1]

A. Staudinger Reduction (Amine Synthesis)

This is the primary route for synthesizing Ritonavir intermediates.[1]

-

Mechanism: Reaction with Triphenylphosphine (

) yields a phosphazide, which hydrolyzes to the primary amine.[1] -

Advantage: Chemoselective; does not reduce the thiazole ring.[1]

B. CuAAC "Click" Cycloaddition

Used to link the thiazole fragment to other pharmacophores.[1]

-

Reagents: Terminal alkyne,

, Sodium Ascorbate.[1] -

Product: 1,4-disubstituted 1,2,3-triazole.[1]

-

Application: Bioisostere generation in fragment-based drug design.[1]

Reaction Workflow Diagram

Caption: Divergent synthesis pathways: Staudinger reduction to amines vs. Click chemistry to triazoles.

Analytical Characterization (Predicted)

Since the azide is often generated in situ, the following spectral signatures are used for validation:

| Technique | Characteristic Signal | Interpretation |

| FT-IR | ~2100 cm⁻¹ (Strong) | Asymmetric stretching of the Azide ( |

| ¹H NMR | ~4.45 ppm (s, 2H) | Methylene protons ( |

| ¹H NMR | ~1.38 ppm (d, 6H) | Isopropyl methyl groups (Characteristic doublet).[1] |

| ¹H NMR | ~7.10 ppm (s, 1H) | Thiazole C5-H proton.[1] |

References

-

Sigma-Aldrich. 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride Product Sheet. (Precursor data).[1][7][8] Link

-

PubChem. Compound Summary: 4-(Chloromethyl)-2-isopropyl-1,3-thiazole.[1][2] National Library of Medicine.[1] Link

-

Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188-5240, 2005.[1] (Safety & Reactivity). Link

-

Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease."[1] Journal of Medicinal Chemistry, 1998.[1] (Context for Thiazole usage in drug discovery).

Sources

- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | C7H11Cl2NS | CID 18758846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 4-Methyl-2-(1-methylethyl)thiazole (FDB016151) - FooDB [foodb.ca]

- 4. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]

- 5. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 6. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 7. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]

- 8. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

Spectroscopic Characterization of 4-(Azidomethyl)-2-(1-methylethyl)thiazole: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 4-(Azidomethyl)-2-(1-methylethyl)thiazole. In the absence of direct empirical data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the characteristic spectral features of this molecule. By analyzing structural analogs and the known spectroscopic behavior of its constituent functional groups—a 2-isopropylthiazole core and an azidomethyl substituent—we present a robust, data-driven prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Furthermore, this guide details the rigorous experimental protocols necessary for the acquisition of such data, offering a self-validating framework for researchers in synthetic chemistry and drug development. The methodologies are designed to ensure data integrity and reproducibility, which are paramount in scientific research.

Introduction

The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern medicinal chemistry and drug discovery. Thiazole derivatives, in particular, are a well-established class of compounds with a broad spectrum of biological activities. The introduction of an azide moiety, a versatile functional group, opens avenues for further chemical modifications, such as "click chemistry" reactions, making this compound a potentially valuable building block in the synthesis of more complex molecules.

Accurate structural elucidation is the bedrock of chemical research, and spectroscopic techniques are the primary tools for achieving this. This guide provides a detailed predictive analysis of the key spectroscopic data for this compound, coupled with the experimental workflows required to obtain them.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below, with atoms numbered for the purpose of NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from structurally similar compounds, such as 2-isopropyl-4-methylthiazole, and the known effects of the azido group.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.10 | s | - |

| H6 | ~3.30 | sept | ~6.9 |

| H7, H8 | ~1.40 | d | ~6.9 |

| H9 | ~4.50 | s | - |

Rationale for Predictions:

-

H5: The proton on the thiazole ring is expected to be a singlet and appear in the aromatic region. For 4-methylthiazole, this proton appears at δ 6.62-6.68 ppm.[2] The azidomethyl group at C4 is expected to have a minor deshielding effect.

-

H6: The methine proton of the isopropyl group is expected to be a septet due to coupling with the six methyl protons. In 2-isopropyl-4-methylthiazole, this proton is observed around δ 3.25-3.32 ppm.[1]

-

H7, H8: The six equivalent protons of the two methyl groups in the isopropyl substituent will appear as a doublet, coupling with the methine proton. A chemical shift of around δ 1.37-1.39 ppm is expected, consistent with 2-isopropyl-4-methylthiazole.[1]

-

H9: The methylene protons of the azidomethyl group are adjacent to an electronegative azide group and the thiazole ring, leading to a significant downfield shift. Protons on carbons bonded to electronegative atoms typically resonate between 3.5-4.5 ppm.[3] A singlet is predicted as there are no adjacent protons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~178 |

| C4 | ~153 |

| C5 | ~115 |

| C6 | ~34 |

| C7, C8 | ~23 |

| C9 | ~50 |

Rationale for Predictions:

-

C2, C4, C5: The chemical shifts of the thiazole ring carbons are predicted based on data for 2-isopropyl-4-methylthiazole, which shows resonances at approximately δ 177.39 (C2), 152.04 (C4), and 111.73 (C5).[1] The azidomethyl group is expected to have a minor influence on these shifts.

-

C6, C7, C8: The isopropyl carbons are predicted based on the same analog, with C6 at ~δ 33.28 and the methyl carbons (C7, C8) at ~δ 23.21.[1]

-

C9: The carbon of the azidomethyl group is attached to the electronegative azide group, which will shift it downfield. Chemical shifts for carbons in similar environments (SCH₂) have been reported in the range of δ 44-50 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound will be the strong, sharp absorption from the azide group.[5]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2100 | Strong, Sharp | -N₃ | Asymmetric stretch |

| ~1250 | Medium | -N₃ | Symmetric stretch |

| ~1600 | Medium | Thiazole C=N | Stretch |

| 2970-2870 | Medium | C-H (sp³) | Stretch |

Justification of Predictions:

-

Azide Group: Alkyl azides consistently show a very strong and sharp absorption band for the asymmetric stretching of the N=N=N bond in the region of 2100-2150 cm⁻¹.[5][6] A weaker symmetric stretching band is expected around 1250-1330 cm⁻¹.[6][7]

-

Thiazole Ring: The C=N stretching vibration within the thiazole ring typically appears in the 1650-1550 cm⁻¹ region.

-

Aliphatic C-H: The C-H stretching vibrations from the isopropyl and azidomethyl groups are expected in their usual region of 2970-2870 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule. A key fragmentation pathway for azides is the loss of a molecule of nitrogen (N₂).[8][9]

| m/z | Predicted Identity |

| 182 | [M]⁺˙ (Molecular Ion) |

| 154 | [M - N₂]⁺˙ |

| 167 | [M - CH₃]⁺ |

| 139 | [M - N₂ - CH₃]⁺ |

Basis for Predictions:

-

Molecular Ion ([M]⁺˙): The molecular weight of C₇H₁₀N₄S is 182.06 g/mol . The molecular ion peak at m/z 182 is expected, although its intensity may be low due to the facile fragmentation of the azide group.

-

Loss of N₂ ([M - N₂]⁺˙): The most characteristic fragmentation of an azide is the loss of dinitrogen (28 Da), which is a thermodynamically favorable process.[5][9] This would result in a significant peak at m/z 154.

-

Loss of a Methyl Group ([M - CH₃]⁺): Alpha-cleavage of a methyl group from the isopropyl substituent is a common fragmentation pathway for such structures, leading to a peak at m/z 167.

-

Combined Fragmentation: A fragment resulting from the loss of both N₂ and a methyl group is also anticipated at m/z 139.

Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[10] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[11] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Tune and match the probe for the ¹H and ¹³C nuclei to ensure maximum sensitivity.[12]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be co-added to achieve a good signal-to-noise ratio.[13]

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[10]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Reference the chemical shifts to the TMS signal at 0.00 ppm.

IR Spectroscopy Acquisition

Caption: Workflow for acquiring a neat liquid IR spectrum.

Detailed Steps:

-

Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Collect a background spectrum to account for atmospheric CO₂ and water vapor.[14]

-

Sample Preparation: For a neat liquid sample, place one drop of this compound onto a polished salt plate (e.g., NaCl or KBr).[15][16] Carefully place a second salt plate on top to form a thin liquid film between the plates.[17]

-

Data Acquisition: Place the salt plate assembly into the sample holder in the spectrometer. Acquire the IR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Cleanup: After analysis, clean the salt plates with a suitable dry solvent (e.g., isopropanol or acetone) and store them in a desiccator to prevent damage from moisture.[15]

Mass Spectrometry Acquisition

Caption: Workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

-

Sample Introduction: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane. The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.[18][19]

-

Ionization: In the ion source, the sample is vaporized under a high vacuum and bombarded with a beam of high-energy electrons (typically 70 eV).[20][21] This process creates a radical cation, the molecular ion, which can then undergo fragmentation.

-

Mass Analysis: The newly formed ions are accelerated by an electric field and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).[21]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By drawing upon established spectroscopic principles and data from analogous structures, we have provided a scientifically grounded forecast of the key spectral features that would confirm the identity and structure of this compound. The inclusion of detailed, step-by-step experimental protocols provides a robust framework for researchers to acquire high-quality, reproducible data. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, facilitating their research and development efforts.

References

-

PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

LCGC International. (2026, February 13). Introduction to Electron Impact Ionization for GC–MS. [Link]

-

Jaki, D. C., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR. Illustrated with Taxol. Journal of Natural Products, 70(4), 589–595. [Link]

-

University of Chicago, Chemistry Department, NMR Facility. (n.d.). Protocols. [Link]

-

ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). [Link]

-

Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (s.c.s.) effects in the 4-t. Canadian Journal of Chemistry, 54(10), 1660-1665. [Link]

-

Oregon State University. (2022, March 9). The Mass Spectrometry Experiment. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

-

Bagg, T. L., & Tucker, S. A. (2011). A Direct Comparison of Azide and Nitrile Vibrational Probes. Molecules, 16(5), 3747–3760. [Link]

-

ResearchGate. (n.d.). Top: 2D-IR spectra of an inorganic (a) and an organic azide (b) in D 2.... [Link]

-

Parra, T. (2020, July 18). How To Obtain A Neat IR Spectrum [Video]. YouTube. [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. [Link]

-

Virginia Tech, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Finn, M. G., Fokin, V. V., & Sharpless, K. B. (2011). MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions. Journal of the American Chemical Society, 133(44), 17742–17745. [Link]

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]

-

University of Wyoming, NMR Facility. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. [Link]

-

PubChem. (n.d.). 4-Methylthiazole. National Center for Biotechnology Information. [Link]

-

Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Decouzon, M., Gal, J.-F., Geribaldi, S., & Villet, A. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 16(5), 378–388. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). 13-C NMR Chemical Shift Table. [Link]

Sources

- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uwyo.edu [uwyo.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 13. asdlib.org [asdlib.org]

- 14. m.youtube.com [m.youtube.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 21. rroij.com [rroij.com]

Reactivity of the Azide Group in Thiazole Derivatives

Executive Technical Summary

In medicinal chemistry, the thiazole ring is a privileged scaffold, present in essential therapeutics ranging from dasatinib (oncology) to cefdinir (antibiotics). Introducing an azide group (

However, the reactivity of thiazolyl azides is not analogous to simple phenyl azides. When the azide is at the C2 position, a dynamic azido-tetrazole equilibrium governs the system. This phenomenon acts as an intrinsic "protection mechanism," masking the azide's reactivity under specific conditions.

This guide provides a mechanistic blueprint for navigating this equilibrium, ensuring reproducible synthesis, safe handling, and successful conjugation of thiazole derivatives.

The Chameleon Effect: Azido-Tetrazole Equilibrium

The defining feature of 2-azidothiazoles is their ability to cyclize into a fused bicyclic system: thiazolo[3,2-d]tetrazole . This is not a side reaction; it is a thermodynamic equilibrium driven by the nucleophilicity of the ring nitrogen (N3).

The Mechanism

The lone pair on the thiazole nitrogen attacks the terminal nitrogen of the azide group. This cyclization is reversible.

-

Azide Form (Open): Reactive in CuAAC (Click) and Staudinger reactions.

-

Tetrazole Form (Closed): Generally inert to Click conditions; often the stable solid-state form.

Controlling the Equilibrium

To successfully react a 2-azidothiazole, you must force the equilibrium toward the open azide form.

| Variable | Effect on Equilibrium | Mechanistic Rationale |

| Temperature | High Temp | Entropy favors the open chain (more degrees of freedom). Heating is often required to "unlock" reactivity. |

| Solvent Polarity | Non-polar | The tetrazole form is more polar. Solvents like DMSO or DMF stabilize the tetrazole (closed). |

| Substituents (EWG) | EWG | Electron-withdrawing groups (e.g., |

| Substituents (EDG) | EDG | Electron-donating groups (e.g., |

Pathway Visualization

The following diagram illustrates the equilibrium and the divergence in reactivity based on the dominant isomer.

Figure 1: The dynamic equilibrium between the inert tetrazole and reactive azide forms dictates the success of downstream applications.[1]

Strategic Synthesis

Direct nucleophilic substitution on thiazoles can be sluggish. Two primary routes are recommended based on the starting material availability.

Route A: Diazotization (Sandmeyer-Type)

Best for: Converting commercially available 2-aminothiazoles.

-

Diazotization: React 2-aminothiazole with

in strong acid (HCl or -

Displacement: Add

carefully. -

Note: The diazonium intermediate is unstable. Keep cold and process immediately.

Route B: Nucleophilic Aromatic Substitution ( )

Best for: Activated 2-halothiazoles (with EWG at C5).

-

Substrate: 2-bromo or 2-chlorothiazole.[2]

-

Reagent:

(1.5 eq). -

Solvent: DMF or DMSO (favors the transition state, though it stabilizes the tetrazole product).

-

Temp: 60–80°C.

Reactivity Profiles & Protocols

The "Click" Challenge (CuAAC)

Problem: In standard Click conditions (aqueous buffers), the equilibrium may favor the unreactive tetrazole, leading to failed conjugation. Solution: Shift the equilibrium thermally or chemically.

Optimized Protocol for 2-Azidothiazole Click Reaction:

-

Solvent System: Use tBuOH/Toluene (1:1) instead of water/DMSO. Toluene destabilizes the tetrazole.

-

Catalyst:

(10 mol%) stabilized with TBTA or THPTA ligand. -

Temperature: Heat to 50–60°C . This is critical to open the ring.

-

Procedure:

-

Dissolve alkyne (1.0 eq) and 2-azidothiazole (1.2 eq) in degassed solvent.

-

Add Ligand (10 mol%) and

source. -

Stir at 60°C under Argon for 4–12 hours.

-

Validation: Monitor disappearance of the azide peak (

) via IR, but beware—the tetrazole lacks this peak. Use LC-MS to confirm product mass.

-

Nitrene Formation (C-H Insertion)

Thiazolyl azides are excellent precursors for nitrenes via thermolysis or photolysis.

-

Mechanism: Loss of

generates a singlet nitrene. -

Application: Ring expansion or insertion into neighboring C-H bonds.

-

Warning: This requires high temperatures (>140°C) or UV light. Ensure the system is strictly oxygen-free to prevent nitrene oxidation.

Experimental Workflow: Synthesis of 2-Azido-4-phenylthiazole

This protocol validates the synthesis and equilibrium handling.

Figure 2: Step-by-step synthesis workflow emphasizing temperature control and solvent choice for characterization.

Detailed Steps:

-

Dissolution: Suspend 2-amino-4-phenylthiazole (10 mmol) in 6M HCl (15 mL). Cool to 0°C in an ice-salt bath.

-

Diazotization: Add

(12 mmol in 5 mL water) dropwise. Stir for 20 min. The solution should become clear/yellow. -

Azidation: Add

(15 mmol in 5 mL water) dropwise. Caution: Vigorous bubbling ( -

Extraction: Extract with Diethyl Ether (

). Wash with -

Drying: Dry over

. Evaporate without heat (rotary evaporator bath < 25°C). -

Storage: Store as a solid at -20°C.

Safety & Stability (The "C/N Ratio" Rule)

Thiazole azides are energy-dense. The tetrazole form is generally more stable, but the equilibrium means the hazard of the azide is always present.

-

C/N Ratio: Calculate

.-

For thiazole (

) + Azide ( -

Rule: If Ratio < 3, the compound is potentially explosive.

-

Mitigation: Never concentrate 2-azidothiazoles to dryness if the molecular weight is < 200 g/mol . Keep in solution whenever possible.

-

-

Metal Compatibility: Avoid contact with transition metals (Cu, Pb) in the absence of ligands, as metal azides are shock-sensitive.

-

Waste: Quench unreacted azides with dilute

and

References

-

El-Azhary, A. A. (2008). Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM, 860(1-3), 1-9. Link

-

Faidallah, H. M., et al. (2011). Synthesis and biological evaluation of some new 2-azidothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 509-516. Link

-

Barral, K., et al. (2006). 2-Azidothiazoles: Synthesis and reactivity in CuAAC reactions. Organic Letters, 8(18), 3919-3922. Link

-

Glaser, M., & Robins, E. G. (2009). 'Click labeling' with 2-[18F]fluoroethylazide for Positron Emission Tomography. Bioorganic & Medicinal Chemistry Letters, 19(3), 956-959. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

Sources

Potential applications of thiazole-containing compounds in medicinal chemistry

Executive Summary: The Thiazole Advantage

In the landscape of heterocyclic medicinal chemistry, the 1,3-thiazole ring is not merely a structural spacer; it is a privileged scaffold that actively dictates pharmacokinetics and pharmacodynamics. Unlike its bioisosteres (pyridine, oxazole), the thiazole ring offers a unique electronic profile due to the sulfur atom’s capacity for orbital expansion and the nitrogen atom’s basicity.

This guide moves beyond basic textbook definitions to explore why thiazoles are critical in high-value therapeutics—from the ATP-binding pockets of kinase inhibitors to the E3 ligase recognition motifs in PROTACs. We will examine the causality between thiazole substitution patterns and biological efficacy, supported by validated synthetic protocols.

The Pharmacophore: Structural Biology & Bioisosterism

The utility of the thiazole ring stems from its ability to modulate lipophilicity (

Electronic Architecture

-

S-N Interaction: The sulfur atom (position 1) acts as a weak hydrogen bond acceptor, while the nitrogen (position 3) is a robust acceptor (

for the conjugate acid). This allows the ring to participate in "water-bridged" interactions within enzyme active sites. -

Aromaticity & Pi-Stacking: Thiazole is aromatic, allowing it to engage in

stacking interactions (e.g., with Phenylalanine or Tyrosine residues in protein pockets). -

Bioisosterism: Thiazoles are frequently used as bioisosteres for:

-

Pyridine: To reduce basicity and improve metabolic stability.

-

Carboxyl groups: The 1,3-thiazole can mimic the planar, electron-withdrawing nature of a carbonyl group, serving as a non-hydrolyzable surrogate in peptide mimetics.

-

The "Ph-N(H)-2-Thiazole" Motif

A critical insight in kinase inhibitor design (e.g., Dasatinib) is the 2-aminothiazole moiety. The exocyclic amine at position 2 acts as a hydrogen bond donor, while the ring nitrogen acts as an acceptor. This "donor-acceptor" motif is geometrically optimized to bind with the "hinge region" of ATP-binding sites in kinases.

Therapeutic Applications & SAR

Oncology: Kinase Inhibition (The Dasatinib Case)

Dasatinib (Sprycel) is a multi-targeted kinase inhibitor (BCR-ABL, SRC).[1] Its potency is directly linked to the thiazole ring's orientation.

-

Mechanism: The thiazole ring occupies the hydrophobic pocket of the Src kinase. The Nitrogen (N3) forms a critical hydrogen bond with the backbone NH of Met341 (in Src) or Met318 (in Abl).

-

Causality: Replacing the thiazole with an oxazole significantly reduces potency due to the lower lipophilicity and altered electron density, which weakens the Van der Waals contact with the gatekeeper residue (Thr338).

Visualization: Kinase Signaling Inhibition

The following diagram illustrates the downstream effects of Thiazole-based inhibition (like Dasatinib or Dabrafenib) on cell proliferation pathways.

Caption: Thiazole-based inhibitors (Hexagon) intercept signaling cascades (MAPK/Src) by competitively binding ATP pockets, halting proliferation.

Infectious Diseases: The Aminothiazole Oxime

In 3rd-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone), the 2-aminothiazole-4-yl-methoxyimino side chain is the gold standard.

-

Function: The aminothiazole ring enhances penetration through the outer membrane porins of Gram-negative bacteria.

-

Affinity: It increases affinity for Penicillin-Binding Proteins (PBPs), specifically PBP-3, leading to filamentation and cell lysis.

Emerging Tech: PROTACs & VHL Ligands

Proteolysis Targeting Chimeras (PROTACs) often utilize a thiazole-containing moiety to recruit the Von Hippel-Lindau (VHL) E3 ligase.

-

Design: The "Left-Hand Side" (LHS) of many VHL-based PROTACs is a derivative of VH032 .

-

Key Interaction: The methyl-thiazole group in VH032 binds into a specific hydrophobic sub-pocket of the VHL protein. The rigidity of the thiazole ensures the ligand is pre-organized in the bioactive conformation, minimizing the entropy penalty upon binding.

Synthetic Methodologies: The Hantzsch Synthesis[2][3][4]

While there are modern C-H activation methods, the Hantzsch Thiazole Synthesis remains the most robust method for generating 2-aminothiazoles required for kinase inhibitors and antibiotics.

Expert Protocol: Optimized Synthesis of 2-Aminothiazoles

Objective: Synthesis of a 2-amino-4-arylthiazole derivative (common precursor for Dasatinib analogs).

Reagents:

-

Acetophenone derivative (alpha-brominated)

-

Ethanol (Absolute) or DMF (for solubility issues)

Step-by-Step Methodology:

-

Preparation of Electrophile:

-

Dissolve 1.0 eq of the substituted acetophenone in glacial acetic acid.

-

Add 1.0 eq of Bromine (

) dropwise at 0°C. Critical: Keep temperature low to prevent poly-bromination. -

Evaporate solvent to obtain the

-bromoacetophenone. (Caution: Lachrymator).

-

-

Cyclization (The Hantzsch Reaction):

-

In a round-bottom flask, suspend 1.0 eq of the

-bromoacetophenone and 1.1 eq of Thiourea in Ethanol (approx. 5-10 mL per gram of reactant). -

Reflux the mixture for 2–4 hours.

-

Monitoring: Use TLC (System: Hexane/EtOAc 1:1). The starting bromide spot should disappear, and a lower Rf spot (amine) should appear.

-

-

Work-up (Self-Validating Step):

-

Cool the reaction to room temperature.[2][4][5] A hydrobromide salt often precipitates.

-

Neutralization: Pour the mixture into saturated aqueous

. This liberates the free base. -

Observation: The solution should bubble (

) and a solid precipitate should form. If oil forms, scratch the glass or sonicate to induce crystallization. -

Filter the solid and wash with cold water.[5]

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Purity Check: 1H NMR should show a characteristic singlet for the thiazole C5-H proton around

6.5–7.5 ppm.

-

Reaction Mechanism Visualization

Caption: The Hantzsch synthesis proceeds via S-alkylation followed by cyclodehydration to form the aromatic ring.

Summary of Key Thiazole Drugs

| Drug Name | Therapeutic Area | Target | Thiazole Role |

| Dasatinib | Oncology (CML) | BCR-ABL / Src | H-bond donor/acceptor in ATP hinge region. |

| Dabrafenib | Oncology (Melanoma) | BRAF V600E | 2-aminothiazole mimics adenine interaction. |

| Cefotaxime | Antibiotic | PBP (Cell Wall) | Aminothiazole enhances Gram-neg membrane penetration.[6] |

| Ritonavir | Antiviral (HIV) | HIV Protease | Thiazole improves metabolic stability (CYP450 interaction). |

| VH032 | Research (PROTACs) | VHL E3 Ligase | Methyl-thiazole anchors ligand into VHL hydrophobic pocket. |

References

-

BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Retrieved from

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from

-

Perrone, E., et al. (1984). Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. The Journal of Antibiotics. Retrieved from

-

Frost, J., et al. (2016). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry. Retrieved from

-

Heras, C., et al. (2020). Biradical formation by deprotonation in thiazole-derivatives: the hidden nature of Dasatinib. ChemRxiv. Retrieved from

Sources

Methodological & Application

Application of thiazole derivatives in drug discovery and development

Abstract

This application note details the strategic integration of thiazole scaffolds into drug discovery pipelines. Thiazoles are "privileged structures" in medicinal chemistry due to their ability to mimic peptide bonds, engage in

Rational Drug Design: The Thiazole Pharmacophore

The thiazole ring (1,3-thiazole) is a five-membered heterocyclic system containing sulfur and nitrogen.[1][2] Its ubiquity in FDA-approved drugs (e.g., Dasatinib, Ritonavir, Cefixime) stems from its specific electronic profile.

Electronic & Structural Logic (SAR)

-

The Nitrogen Atom (N3): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often binds to the "hinge region" of the ATP-binding pocket.

-

The Sulfur Atom (S1): Increases lipophilicity (

) compared to oxazole, enhancing membrane permeability. It also has weak aromatic character, allowing for interactions with hydrophobic pockets. -

C2 Position: The most reactive site for nucleophilic attack or substitution. In many anticancer agents, an amine group at C2 (2-aminothiazole) serves as a critical linker that orients the molecule within the active site.

Visualization: Thiazole SAR Logic

The following diagram illustrates the functional zones of the thiazole core utilized in rational design.

Figure 1: Functional mapping of the thiazole scaffold for medicinal chemistry optimization.

Validated Synthetic Protocol: Hantzsch Thiazole Synthesis

While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for scalability and reliability in generating 2-aminothiazoles.

Target Molecule: 4-phenyl-1,3-thiazol-2-amine (Precursor for Src kinase inhibitors).

Materials & Reagents

-

Reactant A:

-Bromoacetophenone (1.0 equiv) - Warning: Lachrymator. -

Reactant B: Thiourea (1.2 equiv).

-

Solvent: Ethanol (Absolute).

-

Base: Ammonium hydroxide (NH

OH) or Sodium bicarbonate (NaHCO

Step-by-Step Procedure

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.82 g, 24 mmol) in Ethanol (20 mL) .

-

Addition: Add

-Bromoacetophenone (3.98 g, 20 mmol) portion-wise over 10 minutes.-

Expert Insight: The reaction is exothermic.[3] If scaling up (>10g), use an ice bath during addition to prevent runaway side reactions.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting bromide spot (

) should disappear.

-

-

Precipitation (Hydrobromide Salt): Allow the solution to cool to room temperature. Often, the thiazole hydrobromide salt will precipitate directly.

-

Workup & Free Base Liberation:

-

Purification: Filter the solid, wash with cold water (2 x 20 mL), and recrystallize from hot ethanol/water (1:1).

Visualization: Synthetic Workflow

Figure 2: Operational workflow for the Hantzsch synthesis of 2-aminothiazoles.

Biological Profiling: Anticancer Potential[2][4][5][6][7][8][9][10]

Thiazole derivatives are frequently screened for kinase inhibitory activity (e.g., EGFR, VEGFR, Src). Below is a comparative data summary of thiazole-based leads versus standard clinical agents.

Data Summary: Cytotoxicity Profiles

Note: Values are representative of typical high-potency thiazole derivatives found in literature (e.g., Dasatinib analogues).

| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) - MCF7 | IC50 (nM) - A549 | Solubility (DMSO) |

| Dasatinib (Ref) | 2-Aminothiazole | Src/Abl | 0.5 - 1.0 | 5.0 - 10.0 | High |

| TZ-Lead-A | Thiazole-Hydrazone | EGFR | 45.0 | 120.0 | Moderate |

| TZ-Lead-B | Thiazole-Urea | VEGFR-2 | 12.5 | 60.0 | Low |

| TZ-Lead-C | Benzothiazole | PI3K | 200.0 | 450.0 | High |

Protocol: In Vitro Kinase Inhibition (Fluorescence Resonance Energy Transfer - FRET)

To validate the mechanism of action for thiazole derivatives:

-

Preparation: Dissolve thiazole derivative in 100% DMSO to 10 mM stock.

-

Dilution: Serial dilute in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl

). -

Incubation: Mix compound (2

L) with Recombinant Src Kinase (0.2 -

Reaction: Initiate by adding ATP (at

concentration). -

Detection: Stop reaction after 60 mins using EDTA. Add detection antibody (Eu-labeled). Read FRET signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).

Case Study: Dasatinib (Sprycel)[11]

Dasatinib represents the pinnacle of thiazole application in drug discovery. It is an oral dual Src/Abl kinase inhibitor used for Chronic Myeloid Leukemia (CML).

-

Structural Role of Thiazole: The 2-aminothiazole moiety is the "head" of the molecule.

-

Binding Mechanism:

-

The thiazole Nitrogen (N3) forms a critical hydrogen bond with Met318 in the kinase hinge region.

-

The Amino group (NH) at C2 forms a second hydrogen bond with Thr315 (gatekeeper residue).

-

This dual-anchoring locks the drug into the ATP-binding site, preventing kinase activation.

-

Expert Note: When designing analogues, maintaining the H-bond acceptor capacity of N3 is non-negotiable for kinase affinity. Modifications are best tolerated at the C5 position (solubility tails) or the phenyl ring attached to the C2-amine.

References

-

BenchChem. (2025).[3][4] Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.

-

Mishra, S., & Sahu, A. (2024).[5][6] Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.[7][5] Letters in Drug Design & Discovery.[5] [6]

-

Heras, C., et al. (2023). Biradical formation by deprotonation in thiazole-derivatives: the hidden nature of Dasatinib. ChemRxiv.

-

Sahil, K., et al. (2022).[8] Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry.[8][9]

-

Ayati, A., et al. (2019). Recent advances in the synthesis and utility of thiazoline and its derivatives.[1][2][5][10][11] RSC Advances.

Sources

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry [ricerca.unich.it]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

Application Note: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Thiazole Compounds

Executive Summary

This guide details the application of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for the conjugation of thiazole-containing compounds (fluorophores, antibiotics, and antineoplastic agents). Unlike copper-catalyzed methods (CuAAC), SPAAC utilizes ring-strain enthalpy to drive the reaction, eliminating cytotoxic copper catalysts.[1] This is critical when working with thiazoles, as the sulfur and nitrogen heteroatoms in the thiazole ring can chelate Cu(I) ions, potentially inhibiting the catalyst or causing metal contamination in live-cell assays.

This document provides a mechanistic rationale for the reactivity of thiazolyl-azides, a specific protocol for labeling thiazole-based probes, and workflows for developing thiazole-drug conjugates (ADCs).

Scientific Foundation: Mechanism & Kinetics

The SPAAC Advantage for Thiazoles

Thiazole rings are electron-deficient aromatics found in essential chemical biology tools (e.g., Thiazole Orange , Luciferin ) and drugs (e.g., Bleomycin , Epothilone , Dasatinib ).

-

Chelation Avoidance: Thiazoles possess a lone pair on the nitrogen atom that can coordinate with transition metals. In CuAAC, this can poison the Cu(I) catalyst, requiring higher loads that are toxic to cells. SPAAC avoids this entirely.

-

Electronic Activation: The rate of SPAAC is governed by the interaction between the LUMO of the azide and the HOMO of the alkyne (cyclooctyne). Thiazoles are electron-withdrawing groups (EWG). Attaching an azide directly to a thiazole ring (or via a short conjugated linker) lowers the azide's LUMO energy, thereby reducing the energy gap with the cyclooctyne's HOMO and potentially accelerating the reaction rate compared to aliphatic azides [1, 2].

Reaction Mechanism

The reaction involves a concerted [3+2] cycloaddition between an azide-functionalized thiazole and a strained cyclooctyne (e.g., DBCO, BCN). The release of nearly 18 kcal/mol of ring strain from the cyclooctyne drives the reaction forward without external heat or catalysis.

Figure 1: Mechanistic pathway of SPAAC reaction between a thiazole-azide and a dibenzocyclooctyne (DBCO).

Application Notes

Application A: Fluorogenic "Light-Up" Probes (Thiazole Orange)

Context: Thiazole Orange (TO) is a benzothiazole derivative that is virtually non-fluorescent in solution due to free rotation around the methine bridge. Upon binding to DNA/RNA or conjugation, rotation is restricted, and fluorescence increases ("lights up"). Strategy: Conjugate Azide-TO to DBCO-labeled oligonucleotides or aptamers. Benefit: The SPAAC reaction is bioorthogonal, allowing labeling of intracellular RNA without background fluorescence from unreacted dye (if designed as a split probe) or copper toxicity [3].

Application B: Thiazole-Drug Conjugates (ADCs)

Context: Many microtubule stabilizers (e.g., Epothilones) contain thiazoles. Creating Antibody-Drug Conjugates (ADCs) requires a stable linker. Strategy: Functionalize the thiazole drug with a DBCO-PEG4-NHS linker and react it with an Azide-modified Antibody . Benefit: SPAAC forms a hydrolytically stable triazole linkage, preventing premature drug release in plasma, a common issue with ester or disulfide linkers [4].

Detailed Protocol: Conjugation of Azide-Thiazole to DBCO-Biomolecule

Objective: To covalently attach an azide-functionalized thiazole fluorophore (e.g., Azide-Thiazole Orange) to a DBCO-labeled protein or oligonucleotide.

Materials & Reagents

| Reagent | Specification | Storage |

| Thiazole-Azide | >95% Purity (HPLC), 10 mM in DMSO | -20°C, Dark |

| DBCO-Target | DBCO-Protein (1-5 mg/mL) or Oligo (100 µM) | -80°C |

| Reaction Buffer | PBS (pH 7.4) or HEPES (pH 7.2) | 4°C |

| DMSO/DMF | Anhydrous, amine-free | RT, Desiccated |

| Purification | PD-10 Columns (Proteins) or Oligo Clean-up Kit | RT |

Experimental Workflow

Step 1: Preparation of Stock Solutions[2]

-

Thiazole-Azide Stock: Dissolve the thiazole-azide in anhydrous DMSO to a concentration of 10 mM .

-

Note: Thiazoles can be light-sensitive.[3] Handle in amber tubes.

-

-

DBCO-Target Preparation: Ensure the DBCO-labeled biomolecule is in a buffer free of sodium azide , as exogenous azide will compete for the reaction.

Step 2: Conjugation Reaction

-

Calculate the molar equivalents.

-

For Proteins: Use 5–10 equivalents of Thiazole-Azide per DBCO group.

-

For Oligos: Use 2–5 equivalents of Thiazole-Azide.

-

-

Add the DBCO-Target solution to a reaction tube.

-

Slowly add the Thiazole-Azide stock while vortexing gently.

-

Critical: Keep the final organic solvent (DMSO) concentration < 10% (v/v) to prevent protein denaturation.

-

-

Incubate the reaction:

-

Temperature: Room Temperature (20–25°C).

-

Time: 2–4 hours (or overnight at 4°C for sensitive proteins).

-

Agitation: Gentle rocking; do not vortex vigorously.

-

Step 3: Purification

-

Remove Excess Thiazole: Unreacted thiazole-azide must be removed to prevent high background.

-

Proteins: Use Size Exclusion Chromatography (e.g., PD-10 column or Zeba Spin Desalting Column) equilibrated with PBS.

-

Small Molecules/Peptides: Use Reverse-Phase HPLC (C18 column).

-

Step 4: Quality Control (QC)

-

UV-Vis Spectroscopy: Measure absorbance at 280 nm (protein) and the

of the thiazole (e.g., 500 nm for TO). Calculate the Degree of Labeling (DOL). -

LC-MS: Verify the mass shift corresponding to the formation of the triazole adduct (+ Mass of Thiazole-Azide).

Workflow Diagram

Figure 2: Step-by-step workflow for SPAAC conjugation of thiazole probes.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation | Thiazole hydrophobicity | Add 5-10% glycerol or PEG to the buffer; reduce DMSO concentration. |

| Low Yield | Steric hindrance | Use a longer linker (PEG4) between the thiazole and the azide group. |

| High Background | Non-specific binding | Thiazoles can be "sticky". Increase salt concentration (150-300 mM NaCl) during purification. |

| Slow Kinetics | Electron-rich azide | If using an aliphatic azide-thiazole linker, extend reaction time to 12-24h or increase temperature to 37°C. |

References

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

-

Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparative Study. ChemBioChem. Link

-

Höfer, I., et al. (2014). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection.[4] Beilstein Journal of Organic Chemistry. Link

-

Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link

-

Wang, R., et al. (2025). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA.[5] MDPI. Link

Sources

- 1. chempep.com [chempep.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to Covalent Attachment of Small Molecules to Biomolecules

Introduction

The covalent attachment of small molecules to biomolecules—a process known as bioconjugation—is a cornerstone technique in modern biological sciences and drug development. This process enables the creation of powerful new molecular tools for a myriad of applications, from fluorescently labeling proteins for cellular imaging to developing targeted antibody-drug conjugates (ADCs) for cancer therapy.[1] The ability to precisely link a small molecule probe, drug, or reporter tag to a specific site on a protein, nucleic acid, or carbohydrate is fundamental to understanding and manipulating biological systems.

This guide provides an in-depth exploration of the most robust and widely used methods for attaching small molecules to biomolecules. We will delve into the underlying chemistry, provide field-proven insights into experimental design, and present detailed protocols to empower researchers in their scientific endeavors.

Part 1: Strategic Considerations for Bioconjugation

Choosing the correct conjugation strategy is critical for success. The decision depends on the nature of the biomolecule, the small molecule, and the intended application of the final conjugate. A poorly chosen linker or reaction can lead to loss of biological activity, heterogeneity of the product, or instability.

Key Factors to Consider:

-

Target Biomolecule: Proteins, peptides, nucleic acids, and carbohydrates each present a unique landscape of available functional groups.

-

Available Functional Groups: The most common targets are the side chains of amino acids like lysine (primary amines) and cysteine (thiols), the N-terminus of proteins, or engineered handles.[2][3]

-

Reaction Specificity: The ideal reaction targets a single type of functional group to minimize side products and ensure a homogenous conjugate. Random labeling of proteins, for instance, can affect protein function if critical residues are modified.[1][4]

-

Reaction Conditions: The chemistry must be compatible with the biomolecule's stability, typically requiring aqueous buffers at or near physiological pH and temperature.[5]

-

Linker Stability: The covalent bond formed must be stable enough for the downstream application. For ADCs, linker stability in circulation is paramount, while for some affinity purification applications, a cleavable linker might be desired.

-

Bioorthogonality: For applications in living systems, the chosen chemistry must be bioorthogonal, meaning the reactive partners do not interact with or interfere with native biological processes.[6][7]

Comparative Overview of Common Bioconjugation Chemistries

| Target Group | Reagent Chemistry | pH Range | Bond Formed | Key Advantages | Key Disadvantages |

| Primary Amine (-NH₂) | NHS Ester | 7.2 - 9.0 | Amide | Simple, common, robust chemistry. | Targets multiple lysines and N-terminus, leading to heterogeneity.[4] |

| Thiol (-SH) | Maleimide | 6.5 - 7.5 | Thioether | Highly selective for cysteines, site-specific potential.[8][9] | Requires free thiols (may need reduction of disulfides), potential for retro-Michael reaction (reversibility).[8] |

| Carbonyl (R-CHO) | Hydrazide / Aminooxy | 4.5 - 7.0 | Hydrazone / Oxime | Highly specific for aldehydes/ketones.[10][11] | Carbonyls are rare; requires prior oxidation of biomolecule (e.g., glycans).[11] |

| Azide (-N₃) | Alkyne (Click Chemistry) | Neutral | Triazole | Bioorthogonal, high efficiency, works in living systems.[12][13] | Requires introduction of non-native azide/alkyne handles into biomolecules. |

| Carbohydrate (Glycan) | Periodate Oxidation | 5.5 - 7.0 | Aldehyde (intermediate) | Targets glycans away from protein active sites.[3] | Can lead to protein aggregation if over-oxidized. |

Part 2: Core Methodologies and Mechanistic Insights

Workflow: General Bioconjugation Strategy

The process of creating a bioconjugate follows a logical sequence of steps, from preparation to final validation. Each step is critical for achieving a high-quality, functional conjugate.

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

Targeting Thiols: Maleimide Chemistry

Thiol-reactive chemistry provides a more targeted approach than amine chemistry. It exploits the sulfhydryl group (-SH) of cysteine residues, which are typically less abundant in proteins than lysines. This allows for more site-specific labeling. [8][9] Causality Behind Experimental Choices:

-

Specificity: At a pH range of 6.5-7.5, maleimides are highly selective for thiol groups over other nucleophilic residues like amines. [8][14]This specificity is key to achieving a more homogenous product.

-

Reducing Disulfide Bonds: Many cysteine residues in proteins exist as oxidized disulfide bridges (-S-S-), which are unreactive with maleimides. [9][15]Therefore, a pre-reduction step is often necessary. TCEP (tris(2-carboxyethyl)phosphine) is a common choice as it is a potent, odorless reducing agent that does not need to be removed prior to conjugation. [8][15]DTT can also be used, but excess DTT must be removed as its own thiol groups will react with the maleimide. [8]* Oxygen Sensitivity: Thiols are susceptible to re-oxidation to disulfides in the presence of oxygen. Performing reactions in degassed buffers can improve conjugation efficiency. [8][15]

Caption: Conjugation of a maleimide reagent to a protein thiol group via Michael addition.

Bioorthogonal Chemistries: The "Click" Reaction

Bioorthogonal reactions occur inside living systems without interfering with native biochemical processes. [6]This concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their native environment. [6]The most prominent example is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its metal-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC). [12][13] Causality Behind Experimental Choices:

-

Bioorthogonality: Azides and alkynes are abiotic; they are essentially absent from biological systems. This mutual and exclusive reactivity ensures that the labeling reaction only occurs between the engineered partners, even in the complex milieu of a living cell. [5][12]* SPAAC for Live Cells: While CuAAC is highly efficient, the copper catalyst can be toxic to cells. []SPAAC was developed to circumvent this issue. It uses a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst, making it ideal for in vivo applications. [13][17]* Two-Step Labeling: The use of bioorthogonal chemistry typically involves two steps: first, a biomolecule is metabolically or genetically engineered to incorporate one of the reactive handles (e.g., an azide-modified sugar or an alkyne-containing unnatural amino acid). Second, a probe carrying the complementary handle is introduced to specifically label the modified biomolecule. [6][7][18]

Caption: The two-step strategy of bioorthogonal click chemistry for live-cell labeling.

Part 3: Detailed Experimental Protocols

Protocol 1: IgG Antibody Labeling with an NHS Ester

This protocol describes a typical procedure for labeling an IgG antibody with a fluorescent dye functionalized with an NHS ester. [19] A. Materials and Reagents

-

IgG Antibody (must be in an amine-free buffer like PBS; remove BSA or gelatin).

-

Amine-reactive NHS Ester Dye (e.g., CF® Dye SE, Alexa Fluor™ NHS Ester).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.

-

Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette.

B. Experimental Procedure

-

Prepare the Antibody:

-

Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 5-20 mg/mL. [4]The optimal concentration is typically 1-10 mg/mL. [20]2. Prepare the NHS Ester Stock Solution:

-

Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the NHS ester in DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

-

-

Calculate Reagent Molar Ratio:

-

The goal is typically a 5-10 fold molar excess of the NHS ester dye to the antibody.

-

Calculation:(mg of Ab / MW of Ab) * Molar Excess = Moles of NHS Ester needed.

-

Example: For 1 mg of IgG (MW ~150,000 Da) and a 10x molar excess: (0.001 g / 150,000 g/mol) * 10 = 6.67 x 10⁻⁸ moles of dye.

-

-

Conjugation Reaction:

-